REACTION_CXSMILES
|
[B:1]([F:4])([F:3])[F:2].CO.[C:7]([O:12][CH3:13])(=[O:11])[CH:8](C)[CH3:9].B(F)(F)F>>[C:7]([O:12][CH3:13])(=[O:11])[CH2:8][CH3:9].[CH2:7]=[CH2:8].[B:1]([F:4])([F:3])[F:2] |f:0.1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a temperature of 80° C
|
Type
|
CUSTOM
|
Details
|
was removed by this technique
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C=C
|
Name
|
|
Type
|
product
|
Smiles
|
B(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[B:1]([F:4])([F:3])[F:2].CO.[C:7]([O:12][CH3:13])(=[O:11])[CH:8](C)[CH3:9].B(F)(F)F>>[C:7]([O:12][CH3:13])(=[O:11])[CH2:8][CH3:9].[CH2:7]=[CH2:8].[B:1]([F:4])([F:3])[F:2] |f:0.1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a temperature of 80° C
|
Type
|
CUSTOM
|
Details
|
was removed by this technique
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C=C
|
Name
|
|
Type
|
product
|
Smiles
|
B(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[B:1]([F:4])([F:3])[F:2].CO.[C:7]([O:12][CH3:13])(=[O:11])[CH:8](C)[CH3:9].B(F)(F)F>>[C:7]([O:12][CH3:13])(=[O:11])[CH2:8][CH3:9].[CH2:7]=[CH2:8].[B:1]([F:4])([F:3])[F:2] |f:0.1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a temperature of 80° C
|
Type
|
CUSTOM
|
Details
|
was removed by this technique
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C=C
|
Name
|
|
Type
|
product
|
Smiles
|
B(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[B:1]([F:4])([F:3])[F:2].CO.[C:7]([O:12][CH3:13])(=[O:11])[CH:8](C)[CH3:9].B(F)(F)F>>[C:7]([O:12][CH3:13])(=[O:11])[CH2:8][CH3:9].[CH2:7]=[CH2:8].[B:1]([F:4])([F:3])[F:2] |f:0.1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a temperature of 80° C
|
Type
|
CUSTOM
|
Details
|
was removed by this technique
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C=C
|
Name
|
|
Type
|
product
|
Smiles
|
B(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[B:1]([F:4])([F:3])[F:2].CO.[C:7]([O:12][CH3:13])(=[O:11])[CH:8](C)[CH3:9].B(F)(F)F>>[C:7]([O:12][CH3:13])(=[O:11])[CH2:8][CH3:9].[CH2:7]=[CH2:8].[B:1]([F:4])([F:3])[F:2] |f:0.1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a temperature of 80° C
|
Type
|
CUSTOM
|
Details
|
was removed by this technique
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C=C
|
Name
|
|
Type
|
product
|
Smiles
|
B(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |